molecular formula C22H18O9 B14162295 Benzoic acid, 3,4-dihydroxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-trans)- CAS No. 71634-86-1

Benzoic acid, 3,4-dihydroxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-trans)-

Cat. No.: B14162295
CAS No.: 71634-86-1
M. Wt: 426.4 g/mol
InChI Key: GMBHQPZHYSOAKX-LEWJYISDSA-N
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Description

Benzoic acid, 3,4-dihydroxy-, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester, (2R-trans)- is a complex organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its multiple hydroxyl groups and a benzopyran skeleton, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with flavanone derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in industrial settings can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The benzopyran skeleton can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of multiple hydroxyl groups and a benzopyran skeleton, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Properties

CAS No.

71634-86-1

Molecular Formula

C22H18O9

Molecular Weight

426.4 g/mol

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxybenzoate

InChI

InChI=1S/C22H18O9/c23-12-7-16(26)13-9-20(31-22(29)11-2-4-15(25)18(28)6-11)21(30-19(13)8-12)10-1-3-14(24)17(27)5-10/h1-8,20-21,23-28H,9H2/t20-,21+/m0/s1

InChI Key

GMBHQPZHYSOAKX-LEWJYISDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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